![molecular formula C15H12N2S B11859320 4-[(4-Methylphenyl)sulfanyl]quinazoline CAS No. 3458-44-4](/img/structure/B11859320.png)
4-[(4-Methylphenyl)sulfanyl]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Methylphenyl)sulfanyl]quinazoline is an organic compound belonging to the class of quinazolinamines. These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)sulfanyl]quinazoline typically involves the reaction of quinazoline derivatives with 4-methylthiophenol. One common method includes the nucleophilic substitution reaction where the quinazoline derivative is treated with 4-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Methylphenyl)sulfanyl]quinazoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The quinazoline ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Halogenated or nitrated quinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 4-[(4-Methylphenyl)sulfanyl]quinazoline involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell growth or the reduction of microbial activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Alkenylsulfanyl)quinazolines: These compounds have similar structures but differ in the alkenyl group attached to the sulfur atom.
4-Quinazolinones: These derivatives have a carbonyl group at the 4-position instead of a sulfanyl group.
Uniqueness
4-[(4-Methylphenyl)sulfanyl]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylphenylsulfanyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug development .
Propiedades
Número CAS |
3458-44-4 |
|---|---|
Fórmula molecular |
C15H12N2S |
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)sulfanylquinazoline |
InChI |
InChI=1S/C15H12N2S/c1-11-6-8-12(9-7-11)18-15-13-4-2-3-5-14(13)16-10-17-15/h2-10H,1H3 |
Clave InChI |
MPDLTNZOSNDGOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SC2=NC=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


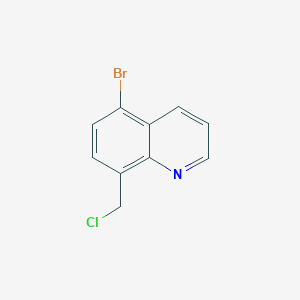

![6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11859252.png)
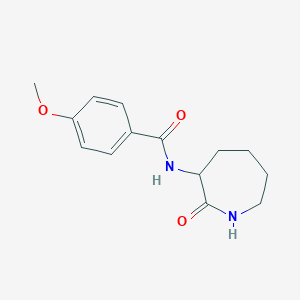
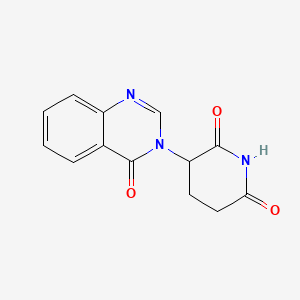





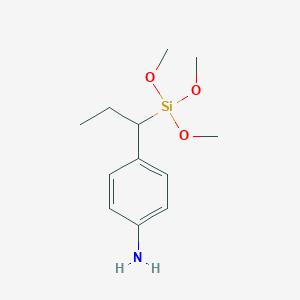

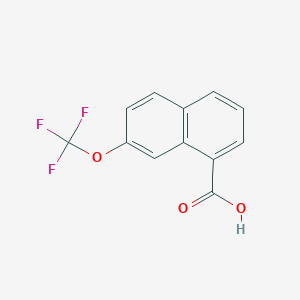
![N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide](/img/structure/B11859332.png)
